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Abstract
This technical guide provides an in-depth analysis of clortermine hydrochloride, focusing on

its classification as a controlled substance by the Drug Enforcement Administration (DEA) and

its potential for abuse. Clortermine hydrochloride, a sympathomimetic amine with anorectic

effects, is regulated as a Schedule III controlled substance in the United States. This guide

synthesizes available preclinical and regulatory data to offer a comprehensive understanding of

its pharmacological profile, abuse liability, and the experimental methodologies used in its

evaluation. Quantitative data are presented in tabular format for clarity, and key experimental

workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction
Clortermine hydrochloride, chemically known as (o-chloro-α,α-dimethylphenethylamine

hydrochloride), is a phenethylamine derivative that has been used as a short-term adjunct in

weight management programs.[1] Due to its structural and pharmacological similarities to other

central nervous system (CNS) stimulants, its potential for abuse has been a subject of

regulatory scrutiny. This document aims to provide a detailed technical overview for

researchers and professionals in the field of drug development and evaluation.
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The U.S. Drug Enforcement Administration (DEA) classifies controlled substances into one of

five schedules based on their accepted medical use, abuse potential, and likelihood of causing

dependence.[2]

Table 1: DEA Scheduling Information for Clortermine Hydrochloride

Substance Name DEA Schedule Date of Scheduling
DEA Controlled
Substances Code

Clortermine

Hydrochloride
Schedule III June 15, 1973 1647

Substances in Schedule III are defined as having a potential for abuse less than the drugs in

Schedules I and II, an accepted medical use in treatment in the United States, and abuse may

lead to moderate or low physical dependence or high psychological dependence.[3] The

placement of clortermine in Schedule III reflects the DEA's assessment of these factors.

Abuse Potential
The abuse potential of a substance is a critical factor in its scheduling and clinical use. It is

evaluated through a combination of preclinical studies, clinical trials, and post-marketing

surveillance. For clortermine, the primary evidence for its abuse potential comes from

preclinical animal studies.

Preclinical Assessment of Abuse Liability
Animal behavioral models are fundamental in predicting the abuse potential of new chemical

entities. The two most common paradigms are self-administration and drug discrimination

studies.

Intravenous self-administration studies in animals, particularly non-human primates, are

considered the gold standard for assessing the reinforcing effects of a drug, which is a key

indicator of its abuse liability. A seminal study by Griffiths, Brady, and Snell (1978) evaluated

the reinforcing properties of several phenylethylamines, including clortermine, in baboons.

Table 2: Summary of Self-Administration Data for Clortermine and Comparator Drugs in

Baboons
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Drug
Peak Mean
Injections per Day

Dose Range Tested
(mg/kg/injection)

Relative Potency to
d-Amphetamine

d-Amphetamine 8.0 0.01 - 0.1 1

Clortermine ~4.0 0.1 - 1.6 ~1/20 to 1/30

Cocaine 8.0 0.01 - 0.4 -

Diethylpropion ~7.0 0.1 - 1.6 ~1/10

Chlorphentermine ~4.0 0.1 - 1.6 ~1/20 to 1/30

Fenfluramine No self-administration 0.01 - 0.4 Not reinforcing

Data extracted from Griffiths, Brady, and Snell (1978).

The results indicate that while clortermine does maintain self-administration, it does so at a

significantly lower rate and requires a much higher dose compared to d-amphetamine, a potent

psychostimulant with high abuse potential. This suggests a lower reinforcing efficacy and

abuse liability for clortermine.

Drug discrimination studies assess the subjective effects of a drug by training animals to

recognize and differentiate the interoceptive cues produced by a specific substance. While

specific drug discrimination data for clortermine is not readily available in the published

literature, the general methodology provides a framework for how its subjective effects could be

compared to known drugs of abuse. In such a study, animals would be trained to discriminate a

known stimulant (e.g., cocaine or d-amphetamine) from saline. The test drug (clortermine)

would then be administered to see if it substitutes for the training drug, indicating similar

subjective effects.

Clinical Evidence
There is a lack of extensive clinical studies specifically designed to evaluate the abuse

potential of clortermine hydrochloride in humans. The warnings about its abuse potential in

historical drug literature are largely based on its classification as a sympathomimetic amine and

its structural similarity to other anorectic agents.[4]
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Pharmacological Profile
The abuse potential of a drug is closely linked to its mechanism of action, particularly its

interaction with the brain's reward pathways, which are primarily modulated by the monoamine

neurotransmitters dopamine, serotonin, and norepinephrine.

Mechanism of Action
Clortermine is believed to exert its anorectic and stimulant effects by acting as a monoamine

releasing agent. This involves the reversal of the normal function of monoamine transporters,

leading to an efflux of neurotransmitters from the presynaptic neuron into the synaptic cleft.
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The abuse liability of stimulants is strongly correlated with their ability to increase dopamine

levels in the nucleus accumbens. It has been suggested that clortermine has a less

pronounced effect on the dopamine transporter (DAT) compared to the serotonin (SERT) and

norepinephrine (NET) transporters. This preferential activity at SERT and NET, with lower

dopaminergic activity, is consistent with its reduced reinforcing properties observed in

preclinical studies.

In Vitro Pharmacology
Quantitative data on the binding affinity (Ki) and monoamine release potency (EC50) of

clortermine at the three main monoamine transporters are not readily available in the public

scientific literature. For the purpose of comparison, the following table presents data for the

closely related compound, chlorphentermine (the para-chloro isomer of phentermine), which

has been more extensively studied. It is important to note that this data may not be directly

extrapolated to clortermine (the ortho-chloro isomer).

Table 3: In Vitro Monoamine Transporter Interaction Profile of Chlorphentermine

Compound Transporter
Ki (nM) - Inhibition
of Uptake

EC50 (nM) -
Release

Chlorphentermine DAT - 2,650

NET 451 >10,000

SERT - 30.9

Data for chlorphentermine. Specific Ki and EC50 values for clortermine are not available in the

cited literature. A hyphen (-) indicates data not found.

Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable assessment of a

drug's abuse potential.

Intravenous Self-Administration in Baboons (Griffiths,
Brady, and Snell, 1978)
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This section outlines the methodology used in the key preclinical study that evaluated the

reinforcing effects of clortermine.

Experimental Setup Procedure
Data Collection

Baboons (Papio anubis)
Individually housed

Chronic indwelling intravenous catheter
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with two levers

Baseline Cocaine Self-Administration
(0.1 mg/kg/infusion)

Substitution of Test Drug
(e.g., Clortermine) or Saline

Fixed-Ratio 160 (FR 160)
Lever Press Schedule Drug Infusion (5-10 sec) 3-hour Time-Out Period Concurrent Food-Reinforced Responding

(FR 30 on second lever) Number of infusions per day Number of food pellets earned cluster_setup

cluster_procedure

cluster_data
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Subjects: Adult male baboons (Papio anubis).

Apparatus: Experimental chambers equipped with two levers and an automated infusion

system connected to a chronic indwelling intravenous catheter.

Procedure:

Baseline: Animals were first trained to self-administer cocaine (0.1 mg/kg/infusion) on a

fixed-ratio 160 (FR 160) schedule, meaning 160 lever presses were required for a single

infusion.

Substitution: Once stable responding was established, various doses of test drugs,

including clortermine hydrochloride, were substituted for cocaine. Saline was also

substituted as a negative control.
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Reinforcement Schedule: A 3-hour time-out period followed each infusion, allowing for a

maximum of eight infusions per day.

Concurrent Food-Reinforced Responding: A second lever was available, on which

responding was reinforced with food pellets under a fixed-ratio 30 schedule. This allowed

for the assessment of non-specific drug effects on motivated behavior.

Data Analysis: The primary dependent variable was the number of infusions per day. The

number of food pellets earned was also recorded.

Conclusion
Clortermine hydrochloride is classified as a Schedule III controlled substance by the DEA,

indicating a recognized medical use but also a potential for abuse and dependence. The

available preclinical data, primarily from self-administration studies in baboons, suggests that

clortermine has a lower abuse liability compared to prototypical stimulants such as d-

amphetamine. This is likely attributable to its pharmacological profile, which is thought to

involve a greater effect on serotonin and norepinephrine systems than on the dopamine

system. However, a notable gap in the publicly available literature is the lack of specific in vitro

quantitative data on clortermine's interaction with monoamine transporters. Further research to

elucidate these specific pharmacological properties would provide a more complete

understanding of its abuse potential. The information presented in this guide is intended to

serve as a valuable resource for professionals involved in the research, development, and

regulation of CNS-active drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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